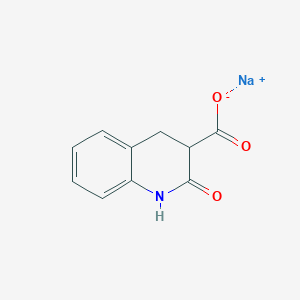

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 2228326-13-2 . It has a molecular weight of 213.17 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H9NO3.Na/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9;/h1-4,7H,5H2, (H,11,12) (H,13,14);/q;+1/p-1 .Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves cyclizations triggered by [1,5]-hydride shift, which are the most frequently employed variants of the internal redox process . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Medicinal Chemistry

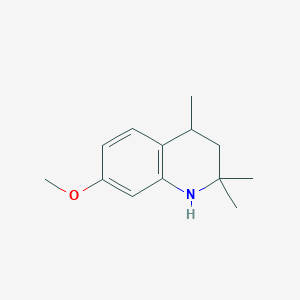

Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of compounds in medicinal chemistry .

Biological Activities and SAR Studies

The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action have been the subject of many studies . These studies have resulted in the development of novel THIQ analogs with potent biological activity .

Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate

A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O has been developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Redox Economy in Organic Synthesis

The concept of redox economy plays an important role in modern organic synthesis and facilitates the efficiency of synthetic pathways . The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves various redox neutral reactions , making it an essential tool for such economy .

Cyclizations Triggered by [1,5]-Hydride Shift

Cyclizations triggered by [1,5]-hydride shift are the most frequently employed variants of the internal redox process . This cascade reaction involves the activation of an inert C–H bond and results in the formation of various heterocycles .

Green Catalyst for the Synthesis of Desired Product

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves the use of eco-friendly lactic acid as a green catalyst . This allows for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .

Safety and Hazards

作用機序

Mode of Action

The mode of action of Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves a series of chemical reactions. A new simple one-pot two-step protocol for the synthesis of this compound from 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride diethyl etherate was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .

Biochemical Pathways

The compound is involved in redox neutral reactions, which are essential tools for the redox economy concept that plays an important role in modern organic synthesis .

Result of Action

The compound is known to be involved in the formation of various heterocycles .

特性

IUPAC Name |

sodium;2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.Na/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9;/h1-4,7H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXHTHAQKGGAV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)

![Ethyl 2-[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![2-(benzylthio)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B2522415.png)